molecular formula C9H17NO B14619214 4-[(Butan-2-yl)amino]pent-3-en-2-one CAS No. 59487-12-6

4-[(Butan-2-yl)amino]pent-3-en-2-one

Cat. No.: B14619214
CAS No.: 59487-12-6
M. Wt: 155.24 g/mol
InChI Key: DPNIIQZNSDOOEI-UHFFFAOYSA-N
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Description

4-[(Butan-2-yl)amino]pent-3-en-2-one is an enaminone derivative characterized by a conjugated system of an amino group attached to a β-ketoalkene framework. Enaminones, such as this compound, are versatile intermediates in organic synthesis and coordination chemistry due to their ability to act as bidentate ligands for transition metals . Structurally, the compound features a pent-3-en-2-one backbone substituted with a butan-2-ylamino group, which imparts steric and electronic properties that influence its reactivity and applications.

Synthesis typically involves the condensation of acetylacetone (pentane-2,4-dione) with primary amines under acid catalysis, as demonstrated in studies involving p-toluenesulfonic acid in refluxing toluene . This method yields high-purity enaminones suitable for further functionalization or metal complexation. The compound’s biological relevance is underscored by its structural analogs, which exhibit antimicrobial, anticancer, and antioxidant activities .

Properties

CAS No.

59487-12-6

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-(butan-2-ylamino)pent-3-en-2-one

InChI

InChI=1S/C9H17NO/c1-5-7(2)10-8(3)6-9(4)11/h6-7,10H,5H2,1-4H3

InChI Key

DPNIIQZNSDOOEI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=CC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butan-2-yl)amino]pent-3-en-2-one typically involves the reaction of butan-2-amine with pent-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated systems, ensures efficient and consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Butan-2-yl)amino]pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-[(Butan-2-yl)amino]pent-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Butan-2-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The pathways involved in its action depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enaminones share a common β-ketoalkene-amine backbone but differ in substituents, leading to variations in physical, chemical, and biological properties. Below is a comparative analysis of 4-[(Butan-2-yl)amino]pent-3-en-2-one and its structural analogs:

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Properties
This compound Butan-2-ylamino 169.25 Moderate steric bulk; lipophilic; forms stable metal complexes
(Z)-4-((4-Nitrophenyl)amino)pent-3-en-2-one 4-Nitrophenylamino 235.24 Electron-withdrawing nitro group enhances stability; antimicrobial activity
(3E)-4-[(2-Hydroxyethyl)amino]pent-3-en-2-one 2-Hydroxyethylamino 143.19 Polar substituent increases water solubility; potential for hydrogen bonding
(3Z)-4-[(4-Methylphenyl)amino]pent-3-en-2-one 4-Methylphenylamino 203.27 Aromatic ring enhances π-π interactions; used in crystallography studies
4-((2,6-Diisopropylphenyl)amino)pent-3-en-2-one 2,6-Diisopropylphenylamino 289.43 High steric hindrance; stabilizes low-coordinate metal complexes
1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]pent-3-en-2-one Fluorinated aryl group 297.20 Enhanced lipophilicity and metabolic stability; potential for bioactivity

Coordination Chemistry

  • Metal Complexation: The butan-2-ylamino derivative forms stable complexes with transition metals like Ni(II) and Fe(II), which are explored for electrochemical CO₂ reduction . In contrast, sterically hindered analogs (e.g., 2,6-diisopropylphenylamino) favor mononuclear complexes due to reduced aggregation .
  • Ligand Behavior: Enaminones with polar substituents (e.g., 2-hydroxyethylamino) exhibit stronger hydrogen-bonding interactions in crystal structures, as observed in X-ray diffraction studies .

Structural Insights

  • X-ray crystallography of analogs like (3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one reveals planar enaminone backbones and intramolecular hydrogen bonds, critical for stabilizing metal-ligand coordination .

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